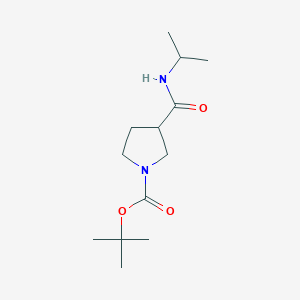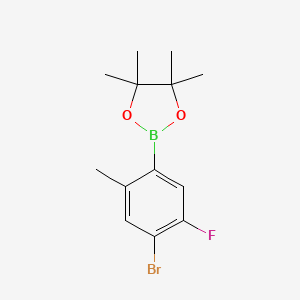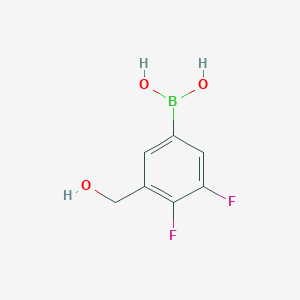![molecular formula C12H28N2O9 B8204398 (2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate, 99% is a chiral compound widely used in various scientific fields. It is known for its high purity and effectiveness in enantioselective synthesis, making it a valuable reagent in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate typically involves the resolution of racemic 2,2’-bipyrrolidine using L-tartaric acid. The process includes:
Formation of diastereomeric salts: Racemic 2,2’-bipyrrolidine is reacted with L-tartaric acid to form diastereomeric salts.
Separation of diastereomers: The diastereomeric salts are separated by crystallization.
Recrystallization: The desired (R,R)-2,2’-bipyrrolidine L-tartrate is recrystallized to achieve high purity.
Industrial Production Methods
In industrial settings, the production of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate follows similar steps but on a larger scale. Advanced techniques such as continuous flow synthesis and automated crystallization may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various substituted bipyrrolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted bipyrrolidines, which are valuable intermediates in organic synthesis.
科学研究应用
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is extensively used in:
Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: For the synthesis of chiral drugs and pharmaceutical intermediates.
Industry: In the production of fine chemicals and agrochemicals.
作用机制
The compound exerts its effects through its chiral centers, which allow it to interact selectively with other chiral molecules. This selectivity is crucial in asymmetric synthesis, where it helps in the formation of enantiomerically pure products. The molecular targets include various enzymes and receptors, where it acts as a chiral catalyst or inhibitor.
相似化合物的比较
Similar Compounds
- (S,S)-2,2’-Bipyrrolidine L-tartrate trihydrate
- (R,R)-1,2-Diaminocyclohexane L-tartrate
- (S,S)-1,2-Diaminocyclohexane L-tartrate
Uniqueness
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is unique due to its specific chiral configuration, which provides distinct advantages in enantioselective synthesis. Its high purity and stability make it a preferred choice in various applications, setting it apart from other similar compounds.
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6.3H2O/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10;;;/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10);3*1H2/t7-,8-;1-,2-;;;/m11.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGYXKNZXAYBR-WIGUQUGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-[(cyclopropylamino)carbonyl]pyrrolidine-1-carboxylate](/img/structure/B8204323.png)
![N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride](/img/structure/B8204329.png)





![5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine](/img/structure/B8204372.png)

![1-(2-Chloropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204377.png)
![potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide](/img/structure/B8204383.png)


